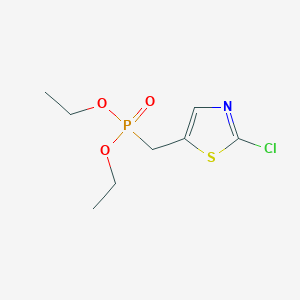![molecular formula C12H10N4 B1350452 4-苯基-1H-吡唑并[3,4-b]吡啶-3-胺 CAS No. 174713-63-4](/img/structure/B1350452.png)
4-苯基-1H-吡唑并[3,4-b]吡啶-3-胺
描述
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a phenyl group at the 4-position and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine core makes this compound particularly interesting for various scientific applications .
科学研究应用
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
Compounds with a similar structure have been shown to exhibit anticancer activity against various tumor cell lines .
Result of Action
生化分析
Biochemical Properties
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can modulate signaling pathways and cellular processes, making 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine a valuable tool in biochemical research .
Cellular Effects
The effects of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the activity of transcription factors, which are proteins that regulate the expression of specific genes . By doing so, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can affect cellular responses to external stimuli and contribute to the regulation of cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . This compound can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction . Additionally, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, but it can degrade over time, especially when exposed to light or high temperatures . Long-term studies have shown that 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .
Metabolic Pathways
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism . Understanding the metabolic pathways of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can influence its activity and effectiveness in modulating biochemical pathways .
Subcellular Localization
4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is essential for understanding its precise role in cellular processes and optimizing its use in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement and cost reduction. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
化学反应分析
Types of Reactions: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated or N-arylated derivatives.
相似化合物的比较
1H-Pyrazolo[3,4-b]pyridine: Shares the same core structure but lacks the phenyl and amine substituents.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar bicyclic structure but different ring fusion.
Uniqueness: 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its hydrophobic interactions with target proteins, while the amine group allows for further functionalization and derivatization .
属性
IUPAC Name |
4-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-11-10-9(8-4-2-1-3-5-8)6-7-14-12(10)16-15-11/h1-7H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHKPJCWBZMRSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NNC(=C23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377338 | |
| Record name | 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174713-63-4 | |
| Record name | 4-Phenyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 174713-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















